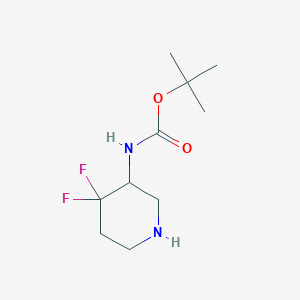

3-(Boc-amino)-4,4-difluoropiperidine

Description

IUPAC Identification

The systematic IUPAC name for 3-(Boc-amino)-4,4-difluoropiperidine is tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate . This nomenclature reflects its core structure:

- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at position 3 with a Boc-protected amino group (tert-butoxycarbonyl carbamate).

- Two fluorine atoms at positions 4 and 4 of the piperidine ring.

The numbering of the piperidine ring begins at the nitrogen atom, proceeding clockwise. The Boc group (tert-butyloxycarbonyl) is a widely used protecting group for amines in organic synthesis, ensuring stability during subsequent reactions.

Stereochemical Considerations

The compound exhibits stereochemical complexity due to the chiral center at position 3 of the piperidine ring, where the Boc-protected amino group resides. The spatial arrangement of substituents around this center determines its enantiomeric forms:

- (3S)-tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate (CAS: 2089321-16-2).

- (3R)-tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate (CAS: 2089321-22-0).

The chair conformation of the piperidine ring further influences stereoelectronic effects. Fluorine atoms at positions 4 and 4 adopt axial or equatorial positions depending on ring puckering, which impacts reactivity and intermolecular interactions.

| Stereoisomer | CAS Number | Configuration |

|---|---|---|

| (3S) | 2089321-16-2 | S |

| (3R) | 2089321-22-0 | R |

Functional Group Analysis

The molecule contains three critical functional groups:

- Carbamate (Boc group) : Protects the amine at position 3, preventing undesired nucleophilic reactions. The tert-butyl moiety enhances steric bulk, improving stability.

- Secondary amine : Generated upon Boc deprotection, enabling participation in coupling reactions (e.g., amide bond formation).

- Geminal difluoro group : Introduces electronegativity and conformational rigidity to the piperidine ring, influencing bioavailability and metabolic resistance.

Table 1: Functional Groups and Roles

| Functional Group | Position | Role |

|---|---|---|

| Boc-protected carbamate | 3 | Amine protection, stability |

| Geminal difluoro | 4,4 | Conformational control, electronegativity |

| Piperidine ring | - | Structural scaffold |

Isotopic and Isomeric Variants

Isotopic Variants

Isomeric Variants

Positional Isomers : Differ in substituent placement:

Stereoisomers : As detailed in Section 1.2, enantiomers arise from the chiral center at position 3.

Table 2: Key Isomeric Variants

Propriétés

IUPAC Name |

tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOHBZTOIMHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 3-(Boc-amino)-4,4-difluoropiperidine generally involves two key steps:

- Fluorination of the Piperidine Ring: Introduction of two fluorine atoms at the 4-position of the piperidine ring.

- Boc Protection of the Amino Group: Protection of the free amino group with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Stepwise Preparation Method

Industrial Production Considerations

- Scale-up: Industrial synthesis employs continuous flow reactors to optimize mixing and heat transfer, ensuring consistent reaction conditions and high yields.

- Automation: Automated reagent addition and product isolation improve efficiency and reproducibility.

- Cost and Safety: Use of safer fluorinating agents such as trifluorosulfenyl morpholine reduces hazards and production costs compared to traditional reagents like SF4/HF or DAST.

Detailed Reaction Conditions and Yields

Chemical Reaction Analysis

- Deprotection: Boc group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free 4,4-difluoropiperidine amine.

- Substitution Reactions: The free amine can undergo nucleophilic substitutions or further functionalization.

- Stability: The Boc group is stable under basic and neutral conditions but labile under acidic conditions, allowing selective manipulation during multi-step synthesis.

Research Findings and Comparative Notes

- The use of trifluorosulfenyl morpholine as a fluorinating agent represents a significant advancement, offering better yields and lower costs compared to traditional methods involving SF4/HF or DAST, which often suffer from low yields and byproduct formation.

- Boc protection using Boc2O and bases like triethylamine or DMAP in dichloromethane is a well-established, high-yielding method widely adopted in both laboratory and industrial settings.

- Continuous flow technology in industrial production enhances reaction control, safety, and throughput, crucial for scaling up the synthesis of this intermediate.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Agent | Advantages | Challenges |

|---|---|---|---|

| Fluorination | Trifluorosulfenyl morpholine | Higher yield, lower cost, safer than SF4/HF or DAST | Requires optimization of reaction parameters |

| Boc Protection | Boc2O with Et3N or DMAP in DCM | Mild, high-yielding, selective | Sensitive to moisture, requires dry solvents |

| Industrial Scale-up | Continuous flow reactors | Improved mixing, heat transfer, automation | Initial capital investment, process optimization needed |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions

Activité Biologique

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 3-(Boc-amino)-4,4-difluoropiperidine

- CAS Number: 1052713-53-7

- Molecular Formula: C10H13F2N2O2

The compound features a piperidine ring substituted with two fluorine atoms and a tert-butyloxycarbonyl (Boc) protected amino group. The presence of fluorine atoms is significant as it often enhances the lipophilicity and biological activity of organic compounds.

While direct studies on this compound are sparse, similar compounds have been shown to interact with various biological targets. The mechanism of action may involve:

- Enzyme Inhibition: Many piperidine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation: Compounds with amino groups can interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Anticancer Activity

Piperidine derivatives are often explored for their anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:

- Inhibition of Tumor Growth: Studies indicate that piperidine-based compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased expression of tumor suppressor genes.

- Cytotoxic Effects: Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antiviral Activity

Some studies have reported antiviral properties associated with similar chemical structures. For example:

- Inhibition of Viral Replication: Certain derivatives have been found to inhibit the replication of viruses such as HIV and coronaviruses by interfering with viral entry or replication processes .

Study on Piperidine Derivatives

A study investigating the biological activity of various piperidine derivatives highlighted their potential as therapeutic agents. It was found that these compounds could effectively inhibit the growth of cancer cells in vitro and showed promise in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profiles of piperidine derivatives indicates that they are generally well-absorbed with moderate bioavailability. However, toxicity profiles vary significantly based on structural modifications. For instance:

- Dose-Response Relationship: In preclinical studies, lower doses were associated with effective tumor suppression without significant toxicity, while higher doses led to adverse effects such as hematologic toxicity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Fluorinated Piperidine Derivatives

4,4-Difluoropiperidine Hydrochloride

- Structure: Lacks the Boc-amino group at position 3.

- Properties: Melting point ~172°C; used in hybrid inorganic-organic materials for improved thermal stability and solution processability .

- Biological Relevance : Demonstrated 4-fold higher histamine H3 receptor binding affinity (hH3Ki = 15 nM) compared to 3,3-difluoropyrrolidine derivatives .

3,3-Difluoropiperidine Hydrochloride

- Properties : Higher melting point (~240°C) due to increased symmetry .

- Applications : Less common in drug discovery due to steric constraints compared to 4,4-difluoro analogs.

5,5-Difluoropiperidine Derivatives

- Example: 3-(Boc-amino)-5,5-difluoropiperidine (discontinued commercial product).

Fluorinated Pyrrolidine and Piperidinone Analogs

3,3-Difluoropyrrolidine

- Structure : Five-membered ring with fluorines at 3,3-positions.

- Biological Activity : Lower histamine H3 affinity (hH3Ki = 30 nM) than 4,4-difluoropiperidine, highlighting the importance of ring size and fluorine placement .

- Synthetic Utility: Used in place of piperidinone to improve binding in kinase inhibitors .

Piperidinone Derivatives

- Example : 4-Oxotetrahydropyrimidine carboxamide derivatives.

- Comparison: Replacement of piperidinone with 4,4-difluoropiperidine improved PK properties in UNC0642 (G9a/GLP inhibitor) by enhancing metabolic stability .

Physicochemical and Spectroscopic Properties

Key Data Table

Histamine H3 Receptor Antagonists

G9a/GLP Inhibitors

- UNC0642: Incorporates 4,4-difluoropiperidine (non-Boc) to replace cyclohexyl, improving metabolic stability (t₁/₂ > 6 hours in mice) and oral bioavailability .

CB2 Receptor Agonists

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4,4-difluoropiperidine, and what analytical methods validate its purity?

Methodological Answer: A common synthetic approach involves Boc protection of the amine group followed by fluorination at the 4,4-position of the piperidine ring. Key steps include:

- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to protect the amine .

- Fluorination : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or other leaving groups with fluorine atoms .

Q. Validation Methods :

- NMR Spectroscopy : Confirm regioselectivity of fluorination (e.g., absence of monofluoro byproducts via NMR) .

- HPLC/MS : Assess purity (>95%) and detect trace impurities .

- Melting Point Analysis : Compare observed values (e.g., 173–177°C for hydrochloride salt) with literature .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or degradation of the difluoropiperidine moiety .

- Stability Assessment :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- Accelerated Aging Studies : Expose samples to elevated humidity (e.g., 40°C/75% RH) and track purity via HPLC .

Advanced Research Questions

Q. How can continuous flow chemistry optimize large-scale synthesis of this compound?

Methodological Answer: Flow chemistry enables safer handling of reactive intermediates (e.g., organolithium species) and improves scalability. Key parameters:

- Deprotonation : Use sec-BuLi in THF at –78°C to generate the lithiated intermediate .

- Carboxylation : Introduce CO₂ gas under controlled flow rates (e.g., 10 mL/min) to trap the intermediate, achieving >90% conversion .

- Yield Optimization : Adjust residence time (e.g., 2–5 min) and solvent polarity (THF vs. Et₂O) to minimize side reactions .

Q. What is the role of the difluoropiperidine moiety in modulating biological target interactions?

Methodological Answer: The 4,4-difluoropiperidine group enhances binding affinity by:

- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of adjacent carbons, improving interactions with nucleophilic residues (e.g., in enzyme active sites) .

- Conformational Rigidity : Restricts ring puckering, favoring bioactive conformations.

Case Study : In histamine H₃ receptor antagonists, replacing piperidinone with 4,4-difluoropiperidine improved binding affinity (hH3 Kᵢ = 15 nM , 4-fold increase) due to reduced desolvation penalties .

Q. How does the Boc protecting group influence stability and reactivity in further derivatization?

Methodological Answer:

- Stability : The Boc group shields the amine from oxidation and nucleophilic attack, but it is labile under acidic conditions (e.g., TFA in DCM) for controlled deprotection .

- Reactivity : Enables selective functionalization at other sites (e.g., fluorination or alkylation) without side reactions at the amine .

Example : In palladium-catalyzed cross-coupling, the Boc group remains intact, allowing Suzuki-Miyaura reactions on halogenated aryl rings .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.